molecular formula C18H21N3OS B11394806 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11394806
M. Wt: 327.4 g/mol
InChI Key: CZQSPLHNHYTVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound that features a benzothiazole moiety fused with a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable cycloheptanone derivative in the presence of a base, followed by cyclization to form the pyrrolone ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydrobenzothiazole derivatives, and various substituted pyrrolone derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to modulate various physiological processes .

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties tailored to various applications .

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological macromolecules, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one lies in its cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel materials and bioactive molecules with specific properties .

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H21N3OS/c19-17-16(18-20-13-9-5-6-10-15(13)23-18)14(22)11-21(17)12-7-3-1-2-4-8-12/h5-6,9-10,12,19,22H,1-4,7-8,11H2

InChI Key

CZQSPLHNHYTVIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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